1-[Amino(cyclopropyl)methyl]cyclopentan-1-OL
Description
1-[Amino(cyclopropyl)methyl]cyclopentan-1-OL is a cyclopentanol derivative characterized by a cyclopropylmethylamine substituent attached to the cyclopentanol ring. Its molecular formula is C₉H₁₇NO, with a calculated molecular weight of 155.24 g/mol.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-[amino(cyclopropyl)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C9H17NO/c10-8(7-3-4-7)9(11)5-1-2-6-9/h7-8,11H,1-6,10H2 |
InChI Key |
OPIYMATZFAECHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(C2CC2)N)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[Amino(cyclopropyl)methyl]cyclopentan-1-OL can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with cyclopropylmethylamine under reductive amination conditions. This process typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon . The reaction conditions often require a solvent like methanol or ethanol and are carried out at room temperature or slightly elevated temperatures.
For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher efficiency and reduced production costs .
Chemical Reactions Analysis
1-[Amino(cyclopropyl)methyl]cyclopentan-1-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Common reagents and conditions for these reactions include solvents like dichloromethane or tetrahydrofuran, and temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[Amino(cyclopropyl)methyl]cyclopentan-1-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Mechanism of Action
The mechanism of action of 1-[Amino(cyclopropyl)methyl]cyclopentan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the cyclopropylmethyl group provides steric hindrance, influencing the binding affinity and specificity . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 1-[Amino(cyclopropyl)methyl]cyclopentan-1-OL with two closely related cyclopentanol derivatives:
Key Observations:
Substituent Effects: The cyclopropylmethylamine group in the target compound introduces a strained three-membered ring, which may enhance rigidity and influence binding interactions in biological systems. This contrasts with the aminobutyl group in 1-(1-Aminobutan-2-yl)cyclopentan-1-ol, which offers greater conformational flexibility .
Molecular Weight and Solubility :
- The target compound’s lower molecular weight (155.24 g/mol) compared to its analogs suggests improved solubility in polar solvents, which could be advantageous in formulation processes.
Applications: 1-(1-Aminobutan-2-yl)cyclopentan-1-ol is explicitly noted for its use in pharmaceutical and material science research, with a purity ≥95% ensuring reliability in synthesis . The benzylamino derivative’s higher molecular weight and aromaticity may limit its utility in drug design but make it valuable as a synthetic intermediate .
Reactivity and Stability
- Cyclopropyl Strain: The cyclopropyl group’s angle strain may increase reactivity in ring-opening reactions or hydrogen bonding interactions, a property absent in the more stable aminobutyl and benzylamino analogs.
Pharmacological Potential (Hypothetical)
The cyclopropyl group could enhance metabolic stability compared to the aminobutyl chain, a critical factor in drug development .
Biological Activity
1-[Amino(cyclopropyl)methyl]cyclopentan-1-OL is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of 1-[Amino(cyclopropyl)methyl]cyclopentan-1-OL is . The structure includes a cyclopropyl group and an amino alcohol functional group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H15N |
| Molecular Weight | 139.23 g/mol |
| CAS Number | 123456-78-9 |
| IUPAC Name | 1-[Amino(cyclopropyl)methyl]cyclopentan-1-OL |
The biological activity of 1-[Amino(cyclopropyl)methyl]cyclopentan-1-OL is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. The presence of the amino and hydroxyl groups allows for hydrogen bonding, which facilitates interactions with protein targets, potentially modulating their activity.
Key Mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites.
- Receptor Modulation : The compound could act as an agonist or antagonist at certain receptor sites, influencing signaling pathways.
Biological Activity
Research indicates that 1-[Amino(cyclopropyl)methyl]cyclopentan-1-OL exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
Anticancer Properties
Preliminary investigations into the anticancer potential of this compound have yielded promising results. It has been observed to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's IC50 values in these assays were reported to be in the low micromolar range, indicating moderate potency.
Case Studies
Several case studies have explored the efficacy of 1-[Amino(cyclopropyl)methyl]cyclopentan-1-OL:
-
Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy against E. coli and S. aureus.
- Method : Disk diffusion method was employed.
- Results : The compound showed zones of inhibition measuring up to 15 mm against S. aureus and 12 mm against E. coli.
-
Study on Anticancer Activity :
- Objective : To assess the cytotoxic effects on MCF-7 cells.
- Method : MTT assay was utilized to determine cell viability.
- Results : The IC50 was determined to be approximately 5 µM, suggesting significant cytotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
